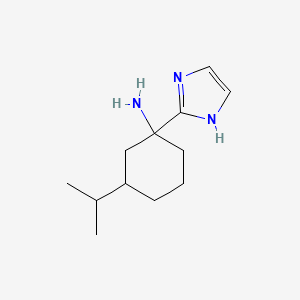
1-(1H-Imidazol-2-yl)-3-(propan-2-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Imidazol-2-yl)-3-(propan-2-yl)cyclohexan-1-amine is a synthetic organic compound that features a cyclohexane ring substituted with an imidazole group and an isopropyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexanone, which undergoes a series of reactions to introduce the imidazole and isopropyl groups.
Imidazole Introduction: The imidazole group can be introduced via a condensation reaction with an appropriate imidazole derivative.
Isopropyl Group Introduction: The isopropyl group can be introduced through alkylation reactions using isopropyl halides under basic conditions.
Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the imidazole ring or the cyclohexane ring to modify the compound’s properties.
Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
1-(1H-Imidazol-2-yl)-3-(propan-2-yl)cyclohexan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting receptors or enzymes involving imidazole interactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Industry: The compound can be utilized in the synthesis of other complex molecules or as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-2-yl)-3-(propan-2-yl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing the compound’s biological activity. The isopropyl group and cyclohexane ring contribute to the compound’s overall hydrophobicity and steric properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
1-(1H-Imidazol-2-yl)cyclohexan-1-amine: Lacks the isopropyl group, which may result in different biological activity and binding properties.
1-(1H-Imidazol-2-yl)-3-methylcyclohexan-1-amine: Similar structure but with a methyl group instead of an isopropyl group, leading to variations in steric and electronic effects.
1-(1H-Imidazol-2-yl)-3-(tert-butyl)cyclohexan-1-amine: Contains a tert-butyl group, which introduces more steric hindrance compared to the isopropyl group.
Uniqueness: 1-(1H-Imidazol-2-yl)-3-(propan-2-yl)cyclohexan-1-amine is unique due to the presence of both the imidazole and isopropyl groups, which confer specific chemical and biological properties. The combination of these groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)-3-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C12H21N3/c1-9(2)10-4-3-5-12(13,8-10)11-14-6-7-15-11/h6-7,9-10H,3-5,8,13H2,1-2H3,(H,14,15) |
InChI Key |
LGWXCSHYQJEQSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCC(C1)(C2=NC=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


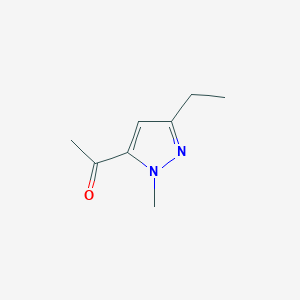
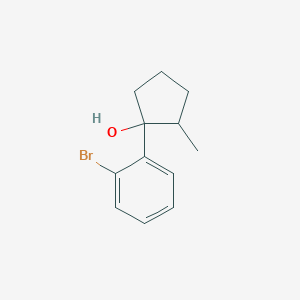
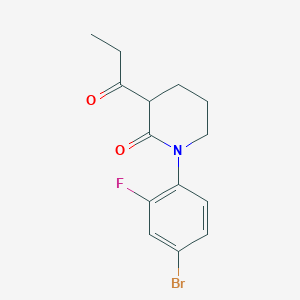
![1,4,8-Trioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B13261115.png)
![(1-Methoxypropan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13261120.png)
![2-[(7-Oxocyclohepta-1,3,5-trien-1-YL)oxy]acetic acid](/img/structure/B13261133.png)


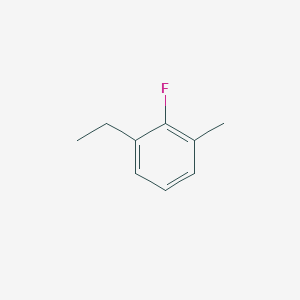

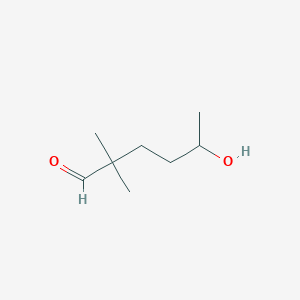
![5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]furan-2-carbaldehyde](/img/structure/B13261164.png)
![9,9-Difluoro-2-aza-spiro[5.5]undecan-1-one](/img/structure/B13261166.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13261171.png)
